molecular formula C17H17ClN4O3S B4194735 N-[(2-chlorophenyl)methyl]-5-(4-methoxyphenyl)-2-methylsulfonyl-1,2,4-triazol-3-amine

N-[(2-chlorophenyl)methyl]-5-(4-methoxyphenyl)-2-methylsulfonyl-1,2,4-triazol-3-amine

Cat. No.: B4194735
M. Wt: 392.9 g/mol
InChI Key: LDOSUBCJPRHBNG-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-5-(4-methoxyphenyl)-2-methylsulfonyl-1,2,4-triazol-3-amine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a chlorobenzyl group, a methoxyphenyl group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-5-(4-methoxyphenyl)-2-methylsulfonyl-1,2,4-triazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using 4-methoxyphenylboronic acid or a similar reagent.

    Incorporation of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonation reaction using methylsulfonyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-5-(4-methoxyphenyl)-2-methylsulfonyl-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-5-(4-methoxyphenyl)-2-methylsulfonyl-1,2,4-triazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-5-(4-methoxyphenyl)-2-methylsulfonyl-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine
  • N-(2-chlorobenzyl)-2-{2-methoxy[(4-methoxyphenyl)sulfonyl]anilino}acetamide

Uniqueness

N-[(2-chlorophenyl)methyl]-5-(4-methoxyphenyl)-2-methylsulfonyl-1,2,4-triazol-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its triazole ring, chlorobenzyl group, methoxyphenyl group, and methylsulfonyl group collectively contribute to its versatility and effectiveness in various scientific and industrial contexts.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-(4-methoxyphenyl)-2-methylsulfonyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3S/c1-25-14-9-7-12(8-10-14)16-20-17(22(21-16)26(2,23)24)19-11-13-5-3-4-6-15(13)18/h3-10H,11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOSUBCJPRHBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=CC=C3Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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